molecular formula C13H12O B14501512 2-Phenylcyclohepta-3,5-dien-1-one CAS No. 64277-28-7

2-Phenylcyclohepta-3,5-dien-1-one

Cat. No.: B14501512
CAS No.: 64277-28-7
M. Wt: 184.23 g/mol
InChI Key: GGDCBRIYAKBWEY-UHFFFAOYSA-N
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Description

2-Phenylcyclohepta-3,5-dien-1-one is a bicyclic organic compound featuring a seven-membered cycloheptadienone ring fused with a phenyl substituent. The conjugated dienone system imparts unique electronic properties, making it a subject of interest in synthetic organic chemistry and materials science.

Properties

CAS No.

64277-28-7

Molecular Formula

C13H12O

Molecular Weight

184.23 g/mol

IUPAC Name

2-phenylcyclohepta-3,5-dien-1-one

InChI

InChI=1S/C13H12O/c14-13-10-6-2-5-9-12(13)11-7-3-1-4-8-11/h1-9,12H,10H2

InChI Key

GGDCBRIYAKBWEY-UHFFFAOYSA-N

Canonical SMILES

C1C=CC=CC(C1=O)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenylcyclohepta-3,5-dien-1-one typically involves the cyclization of appropriate precursors. One common method is the valence isomerization of cyclohepta-1,3,5-triene derivatives. This process can be catalyzed by various reagents and under different conditions, such as photochemical or thermal activation .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing cost-effective and environmentally friendly processes.

Chemical Reactions Analysis

Types of Reactions

2-Phenylcyclohepta-3,5-dien-1-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinones or other oxygenated derivatives.

    Reduction: Reduction reactions can convert the compound into more saturated derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the ring.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce cycloheptane derivatives.

Scientific Research Applications

2-Phenylcyclohepta-3,5-dien-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Phenylcyclohepta-3,5-dien-1-one involves its interaction with various molecular targets. The compound’s conjugated system allows it to participate in electron transfer reactions, which can affect biological pathways. For instance, it may inhibit certain enzymes or interact with DNA, leading to its potential therapeutic effects .

Comparison with Similar Compounds

Key Observations :

  • Ring vs. Linear Systems : The cyclic structure of this compound reduces strain compared to linear polyynes (e.g., 6-phenylhexa-1,3,5-triyn-1-ol), which exhibit higher reactivity due to cumulative triple bonds .
  • Functional Group Influence : The ketone in this compound enables nucleophilic additions, whereas hydroxyl or acetate groups in analogs (e.g., 7-Phenyl-hepta-4,6-diyn-1,2-diol) favor hydrogen bonding or esterification .

Comparative Analysis of Reactivity and Stability

Thermal Stability

  • This compound : Stable up to 150°C due to aromatic conjugation; decomposes via retro-Diels-Alder pathways at higher temperatures.
  • Linear Polyynes (e.g., 6-Phenylhexa-1,3,5-triyn-1-ol) : Unstable above 50°C; prone to explosive decomposition without stabilizing substituents .

Photochemical Reactivity

  • The dienone system in this compound absorbs UV light (λmax ~320 nm), enabling photoinduced electron transfer. In contrast, linear enediynes (e.g., 6-Phenylhex-1-en-3,5-diyn-1-yl acetate) require longer wavelengths (λmax ~260 nm) for activation .

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